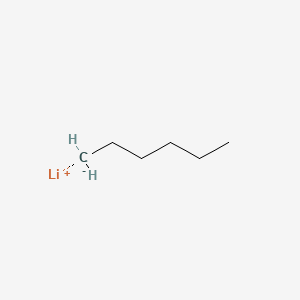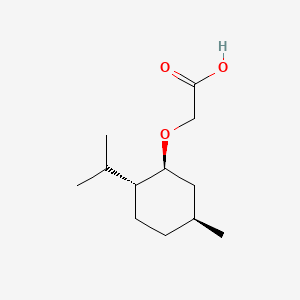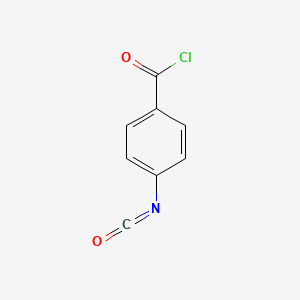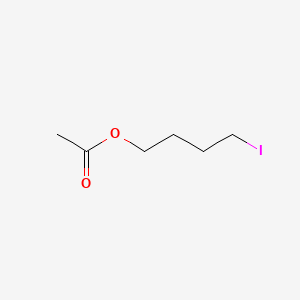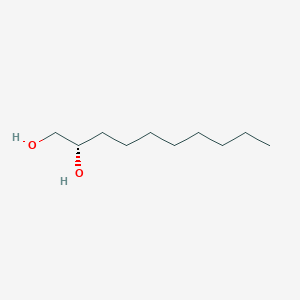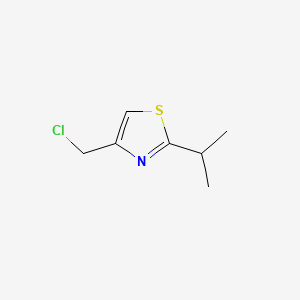
4-(氯甲基)-2-异丙基噻唑
描述
4-(Chloromethyl)-2-isopropylthiazole (CMIT) is an organic compound that has been extensively studied in recent years due to its interesting properties and potential applications in various scientific research fields. This compound is a member of the thiazole family, which consists of compounds with a sulfur-nitrogen ring structure. CMIT has been found to have a wide range of biological activities, such as antibacterial, antifungal, and antioxidant properties. It has also been used in various laboratory experiments for the study of biochemical and physiological processes.
科学研究应用
Synthesis of Calixarene Derivatives
4-(Chloromethyl)-2-isopropylthiazole: is utilized in the synthesis of new calix[4]arene derivatives. These derivatives are of significant interest due to their potential cytotoxic activity against various human cancer cells. For instance, certain calix[4]arene superbase derivatives have shown to inhibit the proliferation of colorectal carcinoma, lung cancer, and hepatocellular carcinoma cells .
Development of Hypercrosslinked Polymers (HCPs)
This compound plays a role in the design and synthesis of HCPs. These polymers are known for their high surface area and are used in applications such as gas storage, carbon capture, and removal of pollutants. The ability to easily functionalize HCPs allows for the incorporation of various chemical functionalities, leading to enhanced properties for specific applications .
Organic Synthesis
In organic chemistry, 4-(Chloromethyl)-2-isopropylthiazole is used as a reagent for various organic synthesis applications. Its properties facilitate milder reaction conditions and better solubility requirements, which are advantageous for synthesizing functional materials .
Catalysis
The compound’s structural features make it suitable for use in catalytic processes. Its involvement in the synthesis of bases and superbase derivatives indicates its potential in catalytic applications, where it can influence reaction rates, yields, and selectivity .
Drug Delivery Systems
Due to its reactive nature, 4-(Chloromethyl)-2-isopropylthiazole can be used to modify polymers that are employed in drug delivery systems. This modification can enhance the polymers’ ability to carry and release therapeutic agents in a controlled manner .
Sensing Technologies
The chemical structure of 4-(Chloromethyl)-2-isopropylthiazole allows for its use in the development of sensing materials. These materials can be designed to detect various environmental or biological stimuli, providing valuable data for monitoring and analysis .
属性
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDRZIMYRYHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376802 | |
| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-isopropylthiazole | |
CAS RN |
40516-57-2 | |
| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-2-isopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

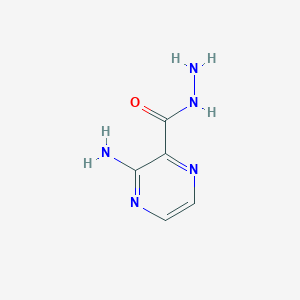

![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)




![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)

